Comprehensive Technical Guide on 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol: Properties, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
The compound 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol (CAS: 1291797-86-8) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery. Structurally, it combines a halogenated pyrazole pharmacophore with a hydrophilic ethoxyethanol (PEG1) linker. This specific architectural arrangement allows researchers to leverage the predictable cross-coupling reactivity of the 4-bromo-pyrazole core while simultaneously modulating the pharmacokinetic (PK) properties of the resulting drug candidates—specifically enhancing aqueous solubility and oral bioavailability.
This whitepaper provides an in-depth analysis of the compound's physicochemical profile, its mechanistic role in the synthesis of kinase inhibitors, and field-proven, self-validating protocols for its synthesis and downstream application.
Physicochemical Profiling
Understanding the fundamental properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative data.
| Property | Value |
| Chemical Name | 2-[2-(4-bromo-1H-pyrazol-1-yl)ethoxy]ethan-1-ol |
| CAS Registry Number | 1291797-86-8 |
| Molecular Formula | C₇H₁₁BrN₂O₂ |
| Molecular Weight | 235.08 g/mol |
| SMILES String | OCCOCCn1cc(Br)cn1 |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 4 (N, N, O, O) |
| Topological Polar Surface Area (TPSA) | ~55.5 Ų |
| Rotatable Bonds | 5 |
Causality of Structural Features
The strategic design of this molecule is rooted in structure-activity relationship (SAR) optimization:
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The Ethoxyethanol Linker: The inclusion of the diethylene glycol-like tail (PEG1) directly influences the TPSA (~55.5 Ų). In drug design, maintaining a TPSA below 140 Ų is critical for membrane permeability, while a TPSA above 40 Ų prevents excessive lipophilicity. The terminal hydroxyl group acts as a hydrogen bond donor, improving solvation in aqueous media, which is a common bottleneck in the development of flat, aromatic kinase inhibitors.
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The 4-Bromo Substituent: The bromine atom at the C4 position is highly electron-rich compared to the C3 or C5 positions. This specific regiochemistry makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions, allowing for the rapid expansion of the molecule's π -system without disrupting the pyrazole's ability to form critical hydrogen bonds with target proteins.
Mechanistic Role in Medicinal Chemistry
The pyrazole ring is a privileged scaffold in medicinal chemistry, particularly in the design of Protein Kinase Inhibitors (PKIs) [1]. It frequently acts as an ATP-competitive inhibitor by mimicking the adenine ring of ATP, forming bidentate hydrogen bonds with the hinge region of kinases.
Application in JAK/STAT Inhibition
Derivatives of 4-bromopyrazole are foundational in the synthesis of Janus Kinase (JAK) inhibitors, such as Ruxolitinib and Baricitinib [2]. When 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol is used as a starting material, the ethoxyethanol chain projects out of the kinase ATP-binding pocket into the solvent-exposed region. This causality is twofold: it prevents steric clash within the highly conserved hinge region while significantly enhancing the thermodynamic solubility of the final inhibitor [3].
Fig 2. Mechanism of action for pyrazole-derived JAK inhibitors in the JAK/STAT signaling pathway.
Synthetic Methodologies & Self-Validating Protocols
To utilize 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol effectively, one must understand both its synthesis and its downstream functionalization. The protocols below are designed as self-validating systems to ensure high fidelity in experimental outcomes.
Protocol A: Synthesis via N-Alkylation of 4-Bromo-1H-pyrazole
Because 4-bromo-1H-pyrazole is a symmetric tautomer, alkylation yields a single regioisomer, eliminating the need for complex chromatographic separation of N1/N2 isomers.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of 4-bromo-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.
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Deprotonation: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: The pKa of the pyrazole N-H is approximately 14. K₂CO₃ is sufficiently basic to generate the highly nucleophilic pyrazolide anion, while DMF stabilizes the transition state.
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Alkylation: Dropwise add 1.1 equivalents of 2-(2-chloroethoxy)ethan-1-ol. Heat the reaction mixture to 80°C for 12 hours.
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Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.
Self-Validation & Troubleshooting:
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Validation: Analyze the crude mixture via LC-MS. The target compound must show a distinct isotopic pattern at m/z 235.0 [M+H]⁺ and 237.0 [M+H]⁺ in a 1:1 ratio, confirming the retention of the bromine atom [4].
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Troubleshooting: If O-alkylation (etherification) of the terminal alcohol is observed as a byproduct, it indicates the base is too strong or the temperature is too high. Remedy this by lowering the temperature to 60°C or switching to a milder base like Cs₂CO₃.
Protocol B: Downstream Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is the substitution of the bromine atom with an aryl or heteroaryl group.
Step-by-Step Methodology:
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Setup: Combine 1.0 eq of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol, 1.2 eq of an aryl boronic acid, and 3.0 eq of Na₂CO₃ in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
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Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂. Causality: The dppf ligand provides the necessary steric bulk and electron density to facilitate the challenging oxidative addition into the electron-rich C(sp²)-Br bond of the pyrazole.
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Reaction: Heat to 90°C for 8 hours under nitrogen.
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Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.
Self-Validation & Troubleshooting:
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Validation: Monitor the consumption of the starting material via TLC or LC-MS.
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Troubleshooting: If LC-MS reveals a peak at m/z 157.1 (the des-bromo pyrazole), premature protode-palladation has occurred. Causality: This is typically caused by trace oxygen or insufficient boronic acid equivalents. Remedy: Rigorously sparge the solvent with argon for 30 minutes prior to catalyst addition and increase the boronic acid to 1.5 eq.
Fig 1. Synthetic workflow for 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol and downstream coupling.
References
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Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (MDPI) URL: [Link]
- Title: Processes for preparing JAK inhibitors and related intermediate compounds (US8993582B2)
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Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (PMC) URL: [Link]
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Title: 2-[2-(4-bromo-1H-pyrazol-1-yl)ethoxy]ethan-1-ol (Compound Properties & Data) Source: Molport URL: [Link]
